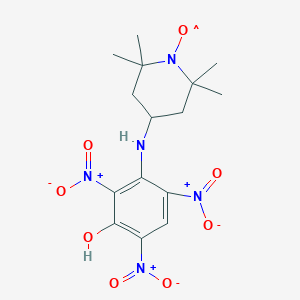
2-(dimethoxymethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to "2-(dimethoxymethyl)-1H-imidazole", often involves the reaction of guanidine derivatives with dimethoxypropanone or similar carbonyl compounds. For instance, a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives utilizes tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one, proving the utility of these derivatives as building blocks for further chemical synthesis (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated through spectroscopic methods and crystallography. For example, the reaction of dimethoxycarbene with 1,4,5-trisubstituted imidazole-2(3H)-thiones, leading to 3-(dimethoxymethyl)imidazole-2(3H)-thiones, showcases the insertion into the N‒H bond and provides insight into the molecular structure through spectroscopic data and X-ray crystallography (Mlostoń & Heimgartner, 2010).
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, reflecting their diverse chemical properties. The synthesis of 1,2,4,5-tetrasubstituted imidazoles using novel catalysts demonstrates the reactivity of imidazole compounds under various conditions, which can be tailored for specific synthetic pathways (Zolfigol et al., 2015).
Physical Properties Analysis
The physical properties of "2-(dimethoxymethyl)-1H-imidazole" and similar compounds can be analyzed through spectral and computational studies, revealing characteristics such as electron-transport and non-linear optical (NLO) potential. For instance, spectral studies combined with single-crystal X-ray diffraction and computational analysis have revealed the potential of Phenanthro-imidazole crystals as electron transport materials in OLED devices (Solo & Arockia doss, 2023).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including reactivity, electrophilicity, and potential biological activity, can be determined through both experimental and computational methods. Studies on newly synthesized imidazole derivatives have utilized spectroscopic characterization and computational studies to understand their reactivity, showing their potential in various chemical and biological applications (Hossain et al., 2018).
Applications De Recherche Scientifique
Spectroscopic Characterization and Computational Study
Research on newly synthesized imidazole derivatives, including studies on their spectroscopic properties and reactivity, provides insights into their potential applications. For instance, spectroscopic methods such as IR, FT-Raman, and NMR have been utilized to characterize these compounds. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate their molecular properties and reactivity. These studies highlight the utility of imidazole derivatives in understanding molecular interactions and reactivity, which can be applied in various fields including material science and pharmaceuticals (Hossain et al., 2018).
Synthesis and Reactivity
Imidazole derivatives have been synthesized through various methods, including solvent-free synthesis pathways. The reactivity of these compounds, studied through experimental and computational approaches, offers insights into their potential applications in chemical synthesis and drug development. For example, the insertion reaction of dimethoxycarbene with imidazole derivatives has been explored, providing a pathway to novel compounds (Mlostoń & Heimgartner, 2010).
Molecular Dynamics Simulations and Molecular Docking
Molecular dynamics (MD) simulations and molecular docking have been used to study the interactions of imidazole derivatives with proteins, revealing their potential as inhibitors for specific enzymes or receptors. This application is crucial in drug discovery, where understanding the interaction between small molecules and biological targets is fundamental (Thomas et al., 2018).
Luminescence Sensing
Imidazole derivatives have also been explored for their luminescence sensing capabilities. Novel metal-organic frameworks based on imidazole dicarboxylate have shown potential in fluorescence sensing, which can be applied in detecting specific chemicals or ions. This research has implications for the development of new sensors and diagnostic tools (Shi et al., 2015).
Corrosion Inhibition
Some imidazole derivatives have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating high efficiency in protecting metal surfaces from corrosion. This application is vital in industries where metal longevity and integrity are critical. The effectiveness of these inhibitors has been assessed through electrochemical methods, highlighting their potential in materials science and engineering (Srivastava et al., 2017).
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-6(10-2)5-7-3-4-8-5/h3-4,6H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLAGQNEMWAEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472733 |
Source


|
| Record name | 2-(dimethoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethoxymethyl)-1H-imidazole | |
CAS RN |
112655-19-3 |
Source


|
| Record name | 2-(dimethoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)











